5H-Naphtho[2,3-b]carbazole
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Overview
Description
5H-Naphtho[2,3-b]carbazole: is an aromatic heterocyclic compound with the molecular formula C20H13N and a molecular weight of 267.3239 g/mol . It is a fused polycyclic structure that includes both naphthalene and carbazole moieties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Naphtho[2,3-b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the B(C6F5)3-catalyzed [4 + 2] cyclization reaction , which efficiently produces carbazole derivatives . This method is advantageous due to its simple operation, broad substrate range, high atomic economy, and low catalyst loading.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of polymerization techniques and electropolymerization of carbazole derivatives . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5H-Naphtho[2,3-b]carbazole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are facilitated by reagents like bromine (Br2) and chlorine (Cl2).
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) and ethanol.
Substitution: Bromine (Br2) and chlorine (Cl2) in solvents like carbon tetrachloride (CCl4) and chloroform (CHCl3).
Major Products Formed: The major products formed from these reactions include various substituted carbazole derivatives and oxidized carbazole compounds .
Scientific Research Applications
5H-Naphtho[2,3-b]carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5H-Naphtho[2,3-b]carbazole exerts its effects involves its interaction with molecular targets and pathways . It can act as an electron donor or acceptor , facilitating various redox reactions . The compound’s planar structure allows it to intercalate into DNA, potentially disrupting biological processes .
Comparison with Similar Compounds
- Naphtho[2,3-c]carbazole
- Naphtho[1,2-b]carbazole
- Poly(2,7-carbazole)
- Poly(3,6-carbazole)
Comparison: 5H-Naphtho[2,3-b]carbazole is unique due to its specific fused ring structure , which imparts distinct electronic and photophysical properties . Compared to other carbazole derivatives, it exhibits higher thermal stability and unique redox properties , making it suitable for specialized applications in optoelectronics and biomedical research .
Properties
CAS No. |
248-96-4 |
---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
10-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-2-6-14-10-16-12-20-18(11-15(16)9-13(14)5-1)17-7-3-4-8-19(17)21-20/h1-12,21H |
InChI Key |
MEXWZXCQQQYPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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